molecular formula C15H17IN2 B14577574 1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide CAS No. 61555-82-6

1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide

Cat. No.: B14577574
CAS No.: 61555-82-6
M. Wt: 352.21 g/mol
InChI Key: JYCSLZBBJACHBG-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is a cationic benzimidazolium iodide salt. This compound is known for its applications in organic electronics, particularly as an efficient n-type dopant. It is used in various electronic devices, including organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves a two-step processThe reaction conditions often require high temperatures and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and precise control of reaction parameters is crucial to maintain the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated forms of the compound .

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide involves its role as an n-type dopant. The compound donates electrons to the conduction band of the semiconductor material, enhancing its electrical conductivity. This process involves the interaction of the compound with the molecular targets and pathways within the electronic device, leading to improved performance and efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide stands out due to its specific combination of functional groups and its effectiveness as an n-type dopant. Its unique structure allows for efficient electron donation, making it highly valuable in the field of organic electronics .

Properties

CAS No.

61555-82-6

Molecular Formula

C15H17IN2

Molecular Weight

352.21 g/mol

IUPAC Name

1,2-dimethyl-3-phenyl-1,2-dihydrobenzimidazol-1-ium;iodide

InChI

InChI=1S/C15H16N2.HI/c1-12-16(2)14-10-6-7-11-15(14)17(12)13-8-4-3-5-9-13;/h3-12H,1-2H3;1H

InChI Key

JYCSLZBBJACHBG-UHFFFAOYSA-N

Canonical SMILES

CC1[NH+](C2=CC=CC=C2N1C3=CC=CC=C3)C.[I-]

Origin of Product

United States

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